molecular formula C10H9ClN2OS B2971834 6-chloro-8-methyl-2-(methylthio)quinazolin-4(3H)-one CAS No. 2195936-72-0

6-chloro-8-methyl-2-(methylthio)quinazolin-4(3H)-one

Cat. No. B2971834
CAS RN: 2195936-72-0
M. Wt: 240.71
InChI Key: XLYHEIKNBFQKCQ-UHFFFAOYSA-N
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Description

6-chloro-8-methyl-2-(methylthio)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. It is a potent inhibitor of several enzymes and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of quinazolin-4-ones has been explored through various chemical reactions, demonstrating the compound's versatility in organic synthesis. For example, treatment of methyl N-(4-chloro-5H-1,2,3-dithiazole-5-ylidene)anthranilate with TiCl4 and arylamines yields quinazolin-4-ones with aryl groups at position 3, showcasing the compound's potential for derivatization and its role in the synthesis of heterocyclic compounds with potential biological activity (Chang & Kim, 2002).

Pharmacological Applications

  • Some derivatives of 6-chloro-8-methyl-2-(methylthio)quinazolin-4(3H)-one have shown potential as antihypertensive agents. A study demonstrates the synthesis of 2-substituted 4-phenylamino[1,2,4]triazolo-[2,3-a]quinazolin-5(4H)-ones, indicating satisfactory antihypertensive activity in animal models (Hsu et al., 2003).
  • Quinazolin-4-one derivatives have also been investigated for their anticancer activity. A study focusing on the synthesis, method optimization, and evaluation of anticancer activity of 2,3,7-trisubstituted quinazoline derivatives highlights the compound's utility in targeting EGFR-tyrosine kinase as antitumor agents (Noolvi & Patel, 2013).

Antiviral and Antimicrobial Activities

  • Research on fluorine-containing 4-arylaminoquinazolines, including derivatives of this compound, has explored their antiviral activity. These studies suggest that fluorinated quinazoline derivatives have promising prospects in the search for new active substances against viruses (Lipunova et al., 2012).

Anti-inflammatory and Analgesic Activities

  • Novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones have been synthesized and tested for their in vivo H1-antihistaminic activity, showing promising results as potential new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).

properties

IUPAC Name

6-chloro-8-methyl-2-methylsulfanyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-5-3-6(11)4-7-8(5)12-10(15-2)13-9(7)14/h3-4H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYHEIKNBFQKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(NC2=O)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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